molecular formula C16H15ClN6O3 B2635920 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921553-58-4

3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2635920
CAS No.: 921553-58-4
M. Wt: 374.79
InChI Key: MBWOXOZOMPCEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H15ClN6O3 and its molecular weight is 374.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their in vitro anticancer activity. For instance, certain compounds exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, suggesting their potential as anticancer agents. Additionally, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have shown potent anti-proliferative activity against human cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer), indicating their promise in cancer therapy (Ashour et al., 2012); (Sucharitha et al., 2021).

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazolo[4,3-e]purine derivatives. Some compounds have been found to possess good or moderate activities against various microorganisms, indicating their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Chemical Properties

Studies on the synthesis and chemical properties of triazolo[4,3-e]purine derivatives provide valuable insights into their structural characteristics and potential applications. For example, novel synthetic methodologies have been developed for the efficient production of fused 1,2,4-triazoles, including triazolo[4,3-e]purine derivatives, demonstrating the versatility and applicability of these compounds in various research domains (Ciesielski et al., 2005).

Mechanism of Action

The interaction of these compounds with their targets often results in significant alterations in cell cycle progression, in addition to apoptosis induction within certain cells . The affected biochemical pathways and their downstream effects would largely depend on the specific targets of the compound.

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would greatly influence the bioavailability of the compound. These properties can be predicted using in silico ADMET studies .

The molecular and cellular effects of the compound’s action would likely involve changes in cell proliferation and survival, given the potential role of such compounds in inhibiting CDKs .

Properties

IUPAC Name

8-(4-chlorophenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c1-21-14-11(13(24)18-16(21)25)22(7-8-26-2)15-20-19-12(23(14)15)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWOXOZOMPCEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.